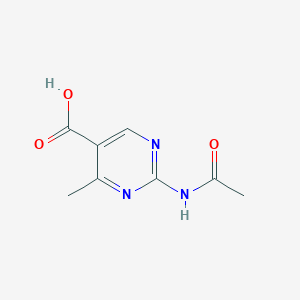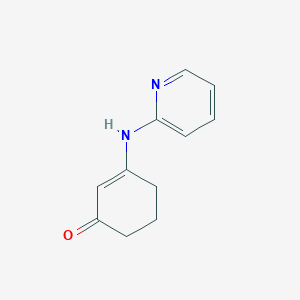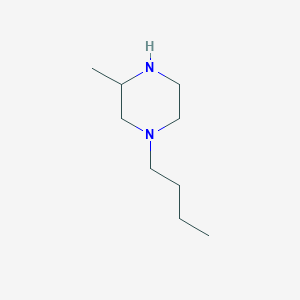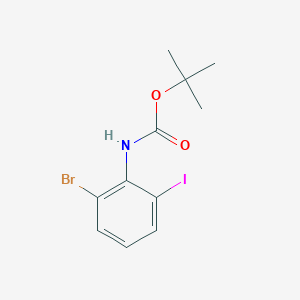![molecular formula C21H29NO4 B13094587 1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13094587.png)
1'-Tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a naphthalene ring fused to a pyrrolidine ring, with tert-butyl and ethyl substituents. Such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.
Métodos De Preparación
The synthesis of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the naphthalene and pyrrolidine precursors, followed by a spirocyclization reaction to form the spirocyclic core. The tert-butyl and ethyl groups are introduced through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature controls.
Análisis De Reacciones Químicas
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-Tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate due to its spirocyclic structure, which is often associated with bioactivity.
Industry: It can be used in the development of new materials with specific physical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate include other spirocyclic compounds with different substituents or ring structures. For example:
Spiro[indoline-3,4’-pyrrolidine]: Another spirocyclic compound with potential biological activity.
Spiro[cyclohexane-1,3’-pyrrolidine]: A simpler spirocyclic structure used in various chemical applications. The uniqueness of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate lies in its specific substituents and the combination of naphthalene and pyrrolidine rings, which may confer distinct physical and chemical properties.
This detailed overview provides a comprehensive understanding of 1’-tert-butyl 4’-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-1’,4’-dicarboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H29NO4 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-O'-tert-butyl 3-O'-ethyl spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C21H29NO4/c1-5-25-18(23)17-13-22(19(24)26-20(2,3)4)14-21(17)12-8-10-15-9-6-7-11-16(15)21/h6-7,9,11,17H,5,8,10,12-14H2,1-4H3 |
Clave InChI |
QFPFCBTVYGUTDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC12CCCC3=CC=CC=C23)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate](/img/structure/B13094504.png)
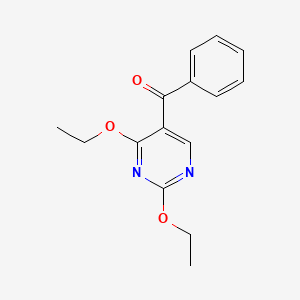
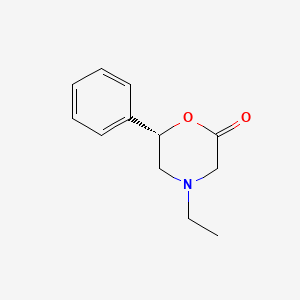


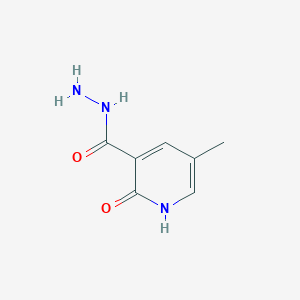
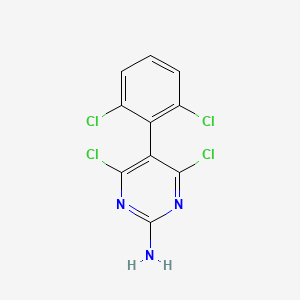
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)

